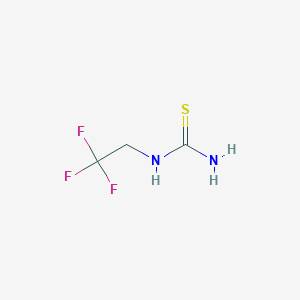

1-(2,2,2-Trifluoroethyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2S/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUMOOLRHXALLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,2,2-Trifluoroethyl)thiourea, a fluorinated organic compound of interest in medicinal chemistry and materials science. The introduction of the trifluoroethyl group can significantly modulate the physicochemical and biological properties of the parent thiourea molecule, making it a valuable synthon for further chemical exploration. This document outlines a reliable synthetic protocol and details the expected analytical characteristics of the target compound, supported by data from analogous structures.

Synthesis

The synthesis of this compound can be efficiently achieved through the reaction of 2,2,2-trifluoroethylamine with a suitable thiocarbonyl transfer reagent. A common and effective method involves the use of benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group. An alternative, more direct approach, which will be detailed here, is the reaction of 2,2,2-trifluoroethyl isothiocyanate with ammonia.

Synthetic Pathway

physicochemical properties of 1-(2,2,2-Trifluoroethyl)thiourea

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organosulfur compound featuring a trifluoroethyl group attached to a thiourea core. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence its chemical properties, such as acidity, reactivity, and intermolecular interactions, compared to unsubstituted thiourea. This document provides a comprehensive overview of its known and predicted physicochemical properties, experimental protocols for its synthesis and characterization, and a discussion of its general reactivity based on the thiourea functional group. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

The fundamental are essential for its handling, formulation, and application in research and development. While experimental data for this specific compound is limited in publicly available literature, several key properties have been predicted through computational models.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84545-31-3 | [1][2] |

| Molecular Formula | C₃H₅F₃N₂S | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Boiling Point | 142.4 ± 50.0 °C (Predicted) | [2] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.58 ± 0.70 (Predicted) | [2] |

Spectroscopic Data Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following table outlines the expected characteristic signals based on the analysis of the parent thiourea molecule and related fluorinated compounds.

Table 2: Expected Spectroscopic Signatures

| Technique | Functional Group / Nucleus | Expected Observations |

| FTIR | N-H Stretch | Doublet or multiple bands in the 3100-3400 cm⁻¹ region, typical for primary and secondary amines/amides.[3] |

| C=S Stretch (Thioamide I) | Bands in the 1400-1500 cm⁻¹ and 700-800 cm⁻¹ regions.[4] | |

| C-F Stretch | Strong, characteristic absorbance bands typically found in the 1000-1300 cm⁻¹ region. | |

| N-C-S Bending | Characteristic bending vibration around 620-660 cm⁻¹.[4] | |

| ¹H NMR | N-H Protons | Broad singlets, chemical shift highly dependent on solvent and concentration. |

| CH₂ Protons | A quartet due to coupling with the adjacent CF₃ group. | |

| ¹³C NMR | C=S Carbon | Signal expected in the 180-190 ppm range. |

| CF₃ Carbon | A quartet with a large coupling constant (JC-F). | |

| CH₂ Carbon | A quartet due to coupling with the adjacent CF₃ group. | |

| ¹⁹F NMR | CF₃ Group | A triplet due to coupling with the adjacent CH₂ protons. |

| Mass Spec. | Molecular Ion (M⁺) | A peak at m/z corresponding to the molecular weight (158.15).[5] |

| Fragmentation | Common fragmentation patterns for thioureas involve cleavage of the C-N and C-S bonds.[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted thioureas is commonly achieved by the reaction of a primary amine with an isothiocyanate.[7][8] This protocol describes a general procedure for the synthesis of the title compound.

Methodology:

-

Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon), add an appropriate isothiocyanate source, such as benzoyl isothiocyanate (1.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive precursors, gentle heating (e.g., reflux at 80 °C) may be required.[7]

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

-

Purification: The crude product is then purified. If the initial reaction used benzoyl isothiocyanate, a subsequent hydrolysis step with a mild base (e.g., aqueous sodium carbonate) is necessary to remove the benzoyl protecting group. The final product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with expected values.

Reactivity and Potential Applications

Thiourea and its derivatives are versatile compounds in organic synthesis and medicinal chemistry.[9][10] Their reactivity is primarily dictated by the thioamide functional group.

-

Nucleophilicity: The sulfur atom is highly nucleophilic, making it a key site for reactions like S-alkylation with alkyl halides to form isothiouronium salts.[11] These salts are valuable intermediates for the synthesis of thiols.[11]

-

Oxidation: Thioureas can be oxidized by reagents like hydrogen peroxide to form thiourea dioxide, a useful reducing agent in its own right. More aggressive oxidation can lead to the formation of S,S,S-trioxides.

-

Precursor for Heterocycles: The thiourea moiety is a common building block for the synthesis of various heterocyclic compounds, such as pyrimidines and thiazoles, through condensation reactions with dicarbonyl compounds.[11]

-

Hydrogen Bonding: The N-H protons of the thiourea group are effective hydrogen bond donors. This property is widely exploited in organocatalysis, where thiourea derivatives act as catalysts by activating substrates through hydrogen bonding.

The trifluoroethyl group in this compound likely enhances the acidity of the N-H protons due to the inductive effect of the fluorine atoms, potentially making it a more effective hydrogen-bond donor in catalytic applications compared to its non-fluorinated analogs.

References

- 1. This compound | 84545-31-3 [chemicalbook.com]

- 2. This compound | 84545-31-3 [amp.chemicalbook.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TIHOUREA - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on 1-(2,2,2-Trifluoroethyl)thiourea (CAS Number 84545-31-3)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no specific experimental studies, quantitative biological data, or detailed signaling pathway analyses for 1-(2,2,2-Trifluoroethyl)thiourea (CAS 84545-31-3) were found. The following guide is therefore constructed based on the general properties and established methodologies for the broader class of trifluoroethylated and N-substituted thiourea derivatives. The experimental protocols and potential biological activities described are representative examples from related compounds and should not be considered as experimentally validated for this compound itself.

Core Compound Information

This compound is an organosulfur compound featuring a thiourea core substituted with a 2,2,2-trifluoroethyl group. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a moiety of interest in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84545-31-3 | Chemical Catalogs |

| Molecular Formula | C₃H₅F₃N₂S | N/A |

| Molecular Weight | 158.15 g/mol | N/A |

| Predicted Boiling Point | 142.4 ± 50.0 °C | N/A |

| Predicted Density | 1.412 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 12.58 ± 0.70 | N/A |

Note: The physicochemical properties listed are predicted values from chemical databases and have not been experimentally verified in published literature.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, the general and well-established method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. In this case, the reaction would be between 2,2,2-trifluoroethylamine and a source of thiocyanic acid or a related reagent. A more common and direct approach is the reaction of an amine with a suitable isothiocyanate.

A plausible synthetic route would be the reaction of 2,2,2-trifluoroethylamine with an isothiocyanate salt or by generating the isothiocyanate in situ. A common method for preparing monosubstituted thioureas is the reaction of the corresponding amine with an acyl isothiocyanate, followed by hydrolysis. However, a more direct conceptual pathway is illustrated below.

Caption: General workflow for the synthesis of N-substituted thioureas.

2.1. General Experimental Protocol for N-Substituted Thiourea Synthesis

The following is a generalized protocol based on the synthesis of similar thiourea derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a thiocyanating agent (e.g., benzoyl isothiocyanate, 1.05 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then redissolved in a suitable solvent like methanol.

-

Product Formation: To the methanolic solution, a base such as potassium carbonate is added, and the mixture is stirred to facilitate the hydrolysis of the intermediate to the final thiourea product.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: The structure of the synthesized compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[1] The trifluoromethyl group is a common feature in many pharmaceuticals and is known to enhance biological activity.[2]

3.1. Potential Anticancer Activity

Thiourea derivatives have been reported to exert anticancer effects through various mechanisms.[3] These include the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The trifluoromethyl group can enhance the binding affinity of the molecule to target proteins.

Caption: Hypothesized anticancer signaling pathways for thiourea derivatives.

3.2. Potential Antimicrobial Activity

Thiourea derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[4] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.

Table 2: Representative Antimicrobial Activity Data for Structurally Related Thiourea Derivatives

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Fluorinated Pyridine Thioureas | S. aureus | 1.95 - 15.63 | [2] |

| Quinoline Thioureas | MRSA | Comparable to Vancomycin | N/A |

| 2-Aminothiazole Thioureas | Gram-positive cocci | 2 - 32 | N/A |

Note: This table presents data for classes of compounds related to this compound and is for illustrative purposes only.

3.2.1. General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound, CAS 84545-31-3, represents a chemical entity with potential for biological activity based on the known properties of the broader class of thiourea derivatives. The presence of the trifluoroethyl group is a key feature that could enhance its pharmacological properties. However, a notable gap in the scientific literature exists, as no specific studies detailing its synthesis, characterization, and biological evaluation are currently available.

Future research should focus on the synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo studies are warranted to explore its potential anticancer, antimicrobial, and other biological activities. Elucidation of its mechanism of action and identification of its molecular targets would be crucial for any further development as a therapeutic agent. For researchers in drug development, this compound could serve as a novel scaffold or starting point for the design of new bioactive molecules.

References

An In-depth Technical Guide on the Molecular Structure and Properties of 1-(2,2,2-Trifluoroethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)thiourea is a fluorinated organosulfur compound belonging to the thiourea class of molecules. The incorporation of the trifluoroethyl group can significantly influence the physicochemical and biological properties of the parent thiourea molecule, making it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound and related fluorinated derivatives.

Molecular Structure and Identification

The fundamental structural characteristics of this compound are essential for understanding its chemical behavior and interactions with biological systems.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 84545-31-3[1][2] |

| Molecular Formula | C3H5F3N2S[1] |

| Molecular Weight | 158.15 g/mol [1] |

| SMILES | C(C(F)(F)F)NC(=S)N |

| InChI | InChI=1S/C3H5F3N2S/c4-3(5,6)1-7-2(9)8/h1H2,(H3,7,8,9) |

Physicochemical Properties

| Property | Value (for Thiourea) | Reference |

| Melting Point | 176 - 178 °C | [3] |

| Boiling Point | Sublimes at 150 - 160 °C (in vacuo) | [3] |

| Water Solubility | 142 g/L at 25 °C | [3] |

| log Kow | -1.08 | [3] |

The introduction of the trifluoroethyl group is expected to increase the lipophilicity and alter the melting and boiling points compared to the parent thiourea molecule.

Experimental Protocols: Synthesis of Thiourea Derivatives

The synthesis of N-substituted thioureas can be achieved through various established chemical reactions. A common and effective method involves the reaction of an amine with an isothiocyanate. The following protocol is a general representation of this synthetic approach, which can be adapted for the synthesis of this compound.

General Synthesis of N-substituted Thioureas

This protocol describes the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary amine.

Materials:

-

Aromatic or aliphatic isothiocyanate (1.0 equivalent)

-

Primary amine (e.g., 2,2,2-trifluoroethylamine for the target compound) (1.0 equivalent)

-

Dry dioxane or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)[4]

-

Triethylamine (catalytic amount)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a solution of the isothiocyanate in the chosen anhydrous solvent, add the primary amine.

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Reflux the reaction mixture for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted thiourea.[4]

Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted thioureas.

Biological Activity and Potential Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6] The introduction of fluorine atoms can enhance these activities due to fluorine's unique electronic properties.

Anticancer Activity

Fluorinated thiourea derivatives have demonstrated significant potential as anticancer agents.[5][7] They have been shown to exhibit inhibitory activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways that are crucial for cancer cell proliferation and survival.

One such target is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) , an important enzyme in signal transduction pathways that regulate inflammation and cell proliferation.[5] Inhibition of MK-2 is a promising strategy for the development of novel anticancer therapies.

Generalized MK-2 Signaling Pathway and Inhibition

Caption: Generalized signaling pathway of MK-2 and its inhibition by a fluorinated thiourea derivative.

Antimicrobial Activity

Fluorinated thiourea derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various bacterial strains.[5] The mechanism of action is thought to involve the disruption of essential bacterial processes.

Quantitative Data on Biological Activity of Related Fluorinated Thiourea Derivatives

The following table summarizes the reported in vitro biological activities of some fluorinated thiourea derivatives from the literature. It is important to note that these data are for related compounds and not for this compound itself, but they provide a strong indication of the potential biological profile of this class of molecules.

| Compound Class | Activity Type | Target Organism/Cell Line | Measurement | Value | Reference |

| Fluorinated Pyridine Thiourea Derivative | Antimicrobial | Various Bacteria | MIC | 1.95 - 15.63 µg/mL | [5] |

| Fluorinated Pyridine Thiourea Derivative | Anticancer | HepG2 (Liver Carcinoma) | IC50 | 4.8 µg/mL | [5] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer | A549 (Lung Cancer) | IC50 | 0.2 µM | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (Metastatic Colon Cancer) | IC50 | 1.5 µM | [6] |

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While specific experimental data for this compound is limited in the public domain, the extensive research on related fluorinated thiourea derivatives strongly suggests its potential as a bioactive agent, particularly in the areas of anticancer and antimicrobial research. The synthetic protocols are well-established, and the known biological targets of this class of compounds, such as protein kinases, provide a solid foundation for future drug discovery and development efforts. Further investigation into the specific properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 84545-31-3 [amp.chemicalbook.com]

- 2. This compound | 84545-31-3 [chemicalbook.com]

- 3. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. scispace.com [scispace.com]

A Comprehensive Technical Guide on the Biological Activity of Fluorinated Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, significantly enhancing the therapeutic potential of various compounds.[1][2] Thiourea derivatives, a versatile class of compounds, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] The synergistic combination of a thiourea scaffold with fluorine substitution has led to the development of novel fluorinated thiourea compounds with promising pharmacological profiles.[1][6] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their therapeutic potential, mechanisms of action, and structure-activity relationships, supported by experimental data and methodologies.

Anticancer Activity

Fluorinated thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against various cancer cell lines.[1][3] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][3]

1.1. Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK-2 or MK-2)

Several studies have identified fluorinated thiourea derivatives as potent inhibitors of MK-2, a key enzyme in cellular signal transduction and proliferation.[1][7] Inhibition of MK-2 is a promising strategy for developing novel anticancer agents.[1][7] Molecular docking studies have suggested that these compounds can effectively bind to the active site of the MK-2 enzyme.[1][8]

Below is a simplified representation of the signaling pathway involving MK-2, which can be targeted by fluorinated thiourea compounds.

1.2. Cytotoxicity Data

The in vitro cytotoxic activity of various fluorinated thiourea derivatives has been evaluated against multiple cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3c | MCF-7 (Breast) | 41.9 ± 1.7 | [1] |

| HepG2 (Liver) | 18.8 ± 1.1 | [1] | |

| 4a | MCF-7 (Breast) | 22.3 ± 1.5 | [1] |

| HepG2 (Liver) | 4.8 ± 0.6 | [1][8] | |

| 4b | MCF-7 (Breast) | 46.1 ± 1.6 | [1] |

| HepG2 (Liver) | 24.5 ± 1.2 | [1] | |

| 4c | MCF-7 (Breast) | 63.8 ± 1.2 | [1] |

| HepG2 (Liver) | 45.2 ± 1.4 | [1] | |

| 5-fluorouracil | MCF-7 (Breast) | 5.2 ± 0.5 | [1] |

| HepG2 (Liver) | 4.9 ± 0.3 | [1] | |

| Cisplatin | MCF-7 (Breast) | 19.1 ± 0.7 | [1] |

| HepG2 (Liver) | 18.8 ± 0.6 | [1] |

Note: Lower IC50 values indicate higher cytotoxic activity.

Antimicrobial Activity

Fluorinated thiourea compounds have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][9] The inclusion of fluorine atoms can enhance the lipophilicity of these compounds, potentially improving their penetration through microbial cell membranes.[6][9]

2.1. Antibacterial and Antifungal Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound ID | S. pneumoniae (MIC µg/mL) | B. subtilis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | E. coli (MIC µg/mL) | A. fumigatus (MIC µg/mL) | Reference |

| 3d | 125 | 125 | 250 | 250 | 7.81 | [1] |

| 4a | 1.95 | 3.9 | 7.81 | 15.63 | 7.81 | [1] |

| 4b | 62.5 | 125 | 15.63 | 250 | 125 | [1] |

| Amphotericin B | - | - | - | - | 1.95 | [1] |

| Ampicillin | 0.98 | 0.49 | - | - | - | [1] |

| Gentamycin | - | - | 3.9 | 0.98 | - | [1] |

Note: Lower MIC values indicate greater antimicrobial potency.

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, fluorinated thiourea derivatives have been identified as inhibitors of various other enzymes with therapeutic relevance.

-

Neuraminidase: Some fluorinated aryl thioureas have been reported as potent inhibitors of influenza virus neuraminidase.[1]

-

Cholinesterases: Halogenated thioureas have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[10][11]

-

α-Glycosidase and α-Amylase: Certain fluorophenyl thiourea derivatives have shown significant inhibitory effects against α-glycosidase and α-amylase, enzymes associated with diabetes.[12]

-

Carbonic Anhydrases: Sulphonyl thiourea compounds have demonstrated inhibitory activity against various carbonic anhydrase (CA) isoforms.[13]

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies employed in the synthesis and biological evaluation of fluorinated thiourea compounds, based on published literature.[1][14]

4.1. General Synthesis of Fluorinated Thiourea Derivatives

A common synthetic route involves the reaction of an isothiocyanate with a fluorinated aromatic or heterocyclic amine.[1] The reaction is typically carried out in a suitable solvent, such as dry dioxane, at reflux temperature, often in the presence of a catalytic amount of a base like triethylamine.[1]

The following diagram illustrates a typical workflow for the synthesis and characterization of these compounds.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

4.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to standard protocols.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated thiourea compounds is significantly influenced by the nature and position of the substituents on the aromatic or heterocyclic rings.

-

Impact of Fluorine Substitution: Increasing the number of fluorine substitutions can have a positive impact on antimicrobial activity.[1] The presence of fluorine is also believed to enhance lipid solubility, thereby increasing the rates of absorption and transport of the compounds in vivo.[6]

-

Influence of Aromatic and Heterocyclic Moieties: The type of aromatic or heterocyclic ring attached to the thiourea core plays a crucial role in determining the biological activity. For instance, a tetrafluoropyridine derivative (4a) has shown superior antimicrobial and anticancer activity compared to other derivatives.[1]

-

Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring of thiourea derivatives can contribute to their antioxidant activity.[15]

The following diagram illustrates the key structural features influencing the biological activity of these compounds.

Conclusion

Fluorinated thiourea compounds represent a highly promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation and development. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their pharmacological properties through structural modifications, makes them attractive candidates for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key data and methodologies to inform and accelerate the development of new therapeutic agents based on the fluorinated thiourea scaffold.

References

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2,2,2-Trifluoroethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)thiourea is a small molecule belonging to the diverse class of thiourea derivatives, compounds recognized for their wide-ranging biological activities. While specific research on the mechanism of action of this compound is limited, this technical guide consolidates the current understanding of thiourea derivatives as a class, extrapolating potential mechanisms and biological targets relevant to this fluorinated analog. This document provides an in-depth overview of the core pharmacology of thioureas, detailed experimental protocols for assessing their activity, and visual representations of key signaling pathways, offering a foundational resource for researchers investigating this and related compounds.

Introduction to Thiourea Derivatives

Thiourea (SC(NH₂)₂) is an organosulfur compound that serves as a versatile scaffold in medicinal chemistry.[1] The presence of the thiocarbonyl group and two amino groups allows for a variety of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties.[2] These properties include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][3] The introduction of a trifluoroethyl group, as seen in this compound, can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

Potential Mechanisms of Action and Biological Targets

Based on the extensive research on analogous thiourea derivatives, the mechanism of action of this compound is likely multifaceted. The primary modes of action for thiourea compounds can be broadly categorized as enzyme inhibition and interference with cellular signaling pathways.

Enzyme Inhibition

Thiourea derivatives are well-documented inhibitors of various enzymes, a characteristic attributed to the ability of the thiourea moiety to coordinate with metal ions in enzyme active sites and form hydrogen bonds with key amino acid residues.

-

Urease: Many thiourea derivatives are potent inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[5] Inhibition is thought to occur through the interaction of the sulfur atom of the thiourea with the nickel ions in the active site.

-

Carbonic Anhydrases (CAs): Several thiourea derivatives have been identified as inhibitors of carbonic anhydrases, zinc-containing metalloenzymes involved in pH regulation and other physiological processes.[6][7] The inhibitory mechanism likely involves the coordination of the thiourea sulfur to the zinc ion in the enzyme's active site.

-

Tyrosine Kinases: A significant number of thiourea derivatives exhibit anticancer activity by inhibiting protein tyrosine kinases (PTKs), such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4][8] The thiourea core can act as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase domain.

-

Other Enzymes: Thiourea derivatives have also been shown to inhibit other enzymes, including cholinesterases, α-amylase, and α-glucosidase.[9]

Modulation of Cellular Signaling Pathways

The anticancer effects of many thiourea derivatives are linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

Induction of Apoptosis: Several thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][11] This can be triggered through various mechanisms, including the inhibition of survival pathways and the activation of pro-apoptotic proteins.

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway: Some fluorinated thiourea derivatives have been suggested to exert their cytotoxic effects by inhibiting components of the MAPK signaling cascade, such as MAPK-activated protein kinase 2 (MK-2).[4]

Quantitative Data on Thiourea Derivatives

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound | IC₅₀ (µM) | Reference |

| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | [5] |

| Acetohydroxamic acid (AHA) | 27.2 ± 1.2 | [5] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Isozyme | Kᵢ (µM) | Reference |

| Chiral thiourea derivative 5a | hCA I | 7.6 | [12] |

| Chiral thiourea derivative 5c | hCA I | 3.4 | [12] |

| Acetazolamide (Standard) | hCA I | 5.5 | [13] |

| Chiral thiourea derivative 5a | hCA II | 8.7 | [12] |

| Acetazolamide (Standard) | hCA II | 8.7 | [13] |

Table 3: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | K-Ras | [2] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (20) | MCF-7 (Breast) | 1.3 | HER2 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | EGFR | [8] |

| 3,4-dichloro-phenyl substituted thiourea (2) | SW620 (Colon) | 1.5 | - | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of thiourea derivatives.

Urease Inhibition Assay (Indophenol Method)

This assay determines urease activity by measuring the production of ammonia.[5]

-

Preparation of Reagents:

-

Urea solution: 10 mM in phosphate buffer.

-

Urease solution: 10 U of H. pylori urease in phosphate buffer.

-

Phenol reagent: 127 mM phenol and 0.168 mM sodium nitroprusside.

-

Alkali reagent: 125 mM NaOH and 0.168 mM NaOCl.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (at various concentrations) and 25 µL of the urease solution.

-

Incubate at 37°C for 30 minutes.

-

Add 50 µL of the urea solution to each well to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

-

Incubate at 37°C for 50 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the esterase activity of carbonic anhydrase.[6]

-

Preparation of Reagents:

-

Tris-sulfate buffer: 50 mM, pH 7.6, containing 0.1 mM ZnCl₂.

-

Substrate solution: 4-nitrophenyl acetate.

-

Enzyme solution: Purified human carbonic anhydrase (hCA).

-

-

Assay Procedure:

-

In a cuvette, mix 1.4 mL of Tris-sulfate buffer, 0.5 mL of H₂O, and 0.1 mL of the enzyme solution.

-

Add 10 µL of the test compound solution (in 1% DMSO).

-

Pre-incubate the mixture.

-

Initiate the reaction by adding 1 mL of 3 mM 4-nitrophenyl acetate.

-

Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the increase in absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the inhibitory activity by comparing the enzymatic reaction rates in the presence and absence of the inhibitor.

-

Determine the Kᵢ values from dose-response curves.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.[4]

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of thiourea derivatives.

Caption: Experimental workflow for the urease inhibition assay.

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

Caption: Logical relationship of thiourea structure to biological activity.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the extensive body of research on related thiourea derivatives provides a strong foundation for targeted investigation. The potential for this compound to act as an enzyme inhibitor, particularly against metalloenzymes, and to modulate cancer-related signaling pathways warrants further study. Future research should focus on direct experimental evaluation of this compound against a panel of relevant enzymes and cancer cell lines to determine its specific biological targets and efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for such endeavors, paving the way for a deeper understanding of this promising class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening - Eshkil - Russian Journal of Bioorganic Chemistry [journals.rcsi.science]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Trifluoroethyl-Substituted Thioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, owing to its ability to modulate a compound's physicochemical and biological properties. Among fluorinated motifs, the trifluoroethyl group is of particular interest. When integrated into the thiourea backbone, a structure renowned for its diverse biological activities, a promising class of compounds emerges: trifluoroethyl-substituted thioureas. This technical guide provides a comprehensive overview of the current landscape of these molecules, detailing their synthesis, potential therapeutic applications, and mechanisms of action. Particular emphasis is placed on their burgeoning roles as antimicrobial and anticancer agents. This document serves as an in-depth resource, presenting quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways to facilitate further research and development in this exciting field.

Introduction

Thiourea derivatives have long been recognized for their wide-ranging pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a trifluoroethyl moiety can significantly enhance these activities. The high electronegativity of fluorine can alter the electronic properties of the thiourea core, influencing its binding affinity to biological targets. Furthermore, the trifluoroethyl group can increase the lipophilicity of the molecule, thereby improving its membrane permeability and cellular uptake. This guide explores the significant potential of trifluoroethyl-substituted thioureas in medicinal chemistry, with a focus on their applications in combating infectious diseases and cancer.

Synthesis of Trifluoroethyl-Substituted Thioureas

The synthesis of N-aryl-N'-(2,2,2-trifluoroethyl)thioureas is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general scheme involves the reaction of an appropriate aryl isothiocyanate with 2,2,2-trifluoroethylamine.

Experimental Protocol: General Synthesis of N-(Aryl)-N'-(2,2,2-trifluoroethyl)thiourea

Materials:

-

Substituted aryl isothiocyanate (1.0 eq)

-

2,2,2-Trifluoroethylamine (1.0 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or ethanol)

-

Stirring apparatus

-

Reaction vessel (round-bottom flask)

-

Cooling bath (ice-water)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aryl isothiocyanate (1.0 eq) in a minimal amount of anhydrous solvent.

-

Cool the solution to 0 °C using an ice-water bath.

-

To the cooled solution, add 2,2,2-trifluoroethylamine (1.0 eq) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent system to yield the pure N-(aryl)-N'-(2,2,2-trifluoroethyl)thiourea derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications

Antimicrobial Activity

Trifluoroethyl-substituted thioureas have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The trifluoromethyl group is often crucial for enhancing antibacterial efficacy[1].

Table 1: In Vitro Antimicrobial Activity of Representative Trifluoromethyl-Substituted Thiourea Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Derivative 4a | Bacillus subtilis | 1.95 - 15.63 | [2] |

| Staphylococcus pneumoniae | 1.95 - 15.63 | [2] | |

| Pseudomonas aeruginosa | 1.95 - 15.63 | [2] | |

| Escherichia coli | 1.95 - 15.63 | [2] | |

| Thiourea 2a (with two trifluoromethyl groups) | Klebsiella pneumoniae | - | [1] |

| Escherichia coli | - | [1] | |

| Salmonella typhi | - | [1] | |

| Micrococcus luteus | - | [1] |

Note: Specific MIC values for Thiourea 2a were not provided in the abstract, but it was noted as the most potent against the listed Gram-negative species and one Gram-positive species.

One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. By inhibiting this enzyme, trifluoroethyl-substituted thioureas can disrupt DNA replication and repair, ultimately leading to bacterial cell death.

Caption: Inhibition of DNA Gyrase by Trifluoroethyl-Substituted Thioureas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of trifluoromethyl-substituted thioureas against various cancer cell lines. These compounds often exhibit greater cytotoxicity towards cancer cells compared to normal cells, indicating a favorable selectivity profile.

Table 2: In Vitro Anticancer Activity of Representative Trifluoromethyl-Substituted Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [3] |

| Fluorinated Pyridine Derivative 4a | HepG2 (Liver Carcinoma) | 4.8 (µg/mL) | [2] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [4] |

| SW620 (Metastatic Colon Cancer) | 1.5 | [4] | |

| K562 (Chronic Myelogenous Leukemia) | 6.3 | [4] | |

| Compound with 3,5-bis(trifluoromethyl)phenyl moiety (55a) | NCI-H460 (Lung Cancer) | 1.86 | |

| Colo-205 (Colon Cancer) | 9.92 | ||

| HCT116 (Colon Cancer) | 6.42 | ||

| MDA-MB-231 (Breast Cancer) | 8.21 | ||

| MCF-7 (Breast Cancer) | 9.19 | ||

| HEpG2 (Liver Cancer) | 6.21 | ||

| PLC/PRF/5 (Liver Cancer) | 7.82 |

The anticancer effects of these thiourea derivatives are often mediated through the modulation of key cellular signaling pathways. One such pathway is the p38 MAPK/MK2 cascade, which is involved in inflammation, cell proliferation, and survival. Inhibition of MK2, a downstream substrate of p38 MAPK, has emerged as a promising strategy for cancer therapy. Trifluoromethyl-substituted thioureas have been identified as potential inhibitors of this pathway, leading to cell cycle arrest and apoptosis. The induction of apoptosis, or programmed cell death, is a common mechanism by which these compounds exert their cytotoxic effects, often involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Inhibition of the p38 MAPK/MK2 Pathway and Induction of Apoptosis.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Sterile paper disks (6 mm diameter)

-

Solution of the test compound (trifluoroethyl-substituted thiourea) at a known concentration

-

Positive control antibiotic disks

-

Negative control disk (impregnated with solvent)

-

Incubator (37°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with the test compound, positive control, and negative control onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

References

Methodological & Application

Application Notes and Protocols: 1-(2,2,2-Trifluoroethyl)thiourea in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 1-(2,2,2-Trifluoroethyl)thiourea, with a primary focus on its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This document includes detailed experimental protocols, quantitative data for related compounds, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an organofluorine compound belonging to the thiourea class of molecules. The presence of the electron-withdrawing trifluoroethyl group significantly influences its chemical properties and biological activity. In medicinal chemistry, thiourea derivatives are recognized for their diverse therapeutic potential, including anti-inflammatory, analgesic, and anti-hypertensive effects. A key mechanism underlying these activities is the inhibition of soluble epoxide hydrolase (sEH).

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes endogenous anti-inflammatory and vasodilatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound and related compounds can increase the bioavailability of EETs, thereby promoting beneficial effects such as vasodilation, anti-inflammation, and analgesia. The trifluoromethyl group in these inhibitors is thought to enhance their potency.

Therapeutic Potential

The inhibition of sEH by compounds like this compound presents a promising therapeutic strategy for a range of conditions, including:

-

Hypertension: By increasing EET levels, sEH inhibitors can promote vasodilation and lower blood pressure.

-

Inflammatory Diseases: EETs have potent anti-inflammatory properties, and their stabilization through sEH inhibition can be beneficial in treating inflammatory conditions.

-

Pain Management: sEH inhibitors have demonstrated efficacy in various pain models, suggesting their potential as non-opioid analgesics.

Quantitative Data: sEH Inhibition by Trifluoromethyl-Containing Thiourea Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| 1-Adamantan-1-yl-3-(4-(trifluoromethoxy)phenyl)thiourea | Human sEH | 4.66 | AUDA | 3 |

| 1-(4-Trifluoromethylphenyl)-3-(1-acetylpiperidin-4-yl)urea (TPPU) | Human sEH | ~3.0 | ||

| 1-(1-Adamantyl)-3-(4-chlorophenyl)thiourea | Human sEH | 8.2 | ||

| 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] | Human sEH | 7.2 |

Note: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) is a well-characterized sEH inhibitor often used as a positive control.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-substituted thioureas and can be adapted for this compound.

Materials:

-

2,2,2-Trifluoroethylamine

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N) or another suitable base

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Ammonium hydroxide (for the final step if starting from isothiocyanate)

Procedure:

-

Formation of the Isothiocyanate Intermediate (if not commercially available):

-

Dissolve 2,2,2-trifluoroethylamine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) followed by triethylamine (2.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the intermediate N-(2,2,2-trifluoroethyl)dithiocarbamate is formed. This can be converted to the isothiocyanate by treatment with a desulfurizing agent like ethyl chloroformate.

-

-

Synthesis of Thiourea:

-

To a solution of the in situ generated or commercially obtained 2,2,2-trifluoroethyl isothiocyanate in a suitable solvent, add an equimolar amount of concentrated ammonium hydroxide.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Kinetic Fluorescent Assay)

This protocol provides a method for determining the IC50 value of this compound against human sEH.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound (test compound)

-

Positive control inhibitor (e.g., AUDA)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., from 100 µM to 0.1 nM).

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add 2 µL of the diluted test compound or control solutions. For the vehicle control wells, add 2 µL of DMSO.

-

Add 148 µL of sEH assay buffer to each well.

-

Add 50 µL of diluted recombinant human sEH enzyme solution to each well (except for the no-enzyme control wells). The final enzyme concentration should be in the low nanomolar range (e.g., 1 nM).

-

Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate PHOME solution (final concentration ~5-10 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental Workflow for sEH Inhibition Assay

Application Notes and Protocols for the Synthesis of 1-(2,2,2-Trifluoroethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)thiourea, a valuable building block in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route, commencing with the in situ generation of benzoyl isothiocyanate, followed by its reaction with 2,2,2-trifluoroethylamine and subsequent debenzoylation. Detailed methodologies, reagent specifications, and purification techniques are described to ensure reproducibility. Additionally, expected yields and characterization data are presented in a clear, tabular format. A graphical representation of the experimental workflow is included to facilitate a comprehensive understanding of the process.

Introduction

Thiourea derivatives are a significant class of compounds in organic synthesis and medicinal chemistry due to their wide range of biological activities. The incorporation of a trifluoroethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This compound serves as a key intermediate for the synthesis of various heterocyclic compounds and pharmacologically active agents. This protocol details a robust and accessible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Formation of N-Benzoyl-N'-(2,2,2-trifluoroethyl)thiourea: Benzoyl chloride reacts with potassium thiocyanate to form benzoyl isothiocyanate in situ. This intermediate subsequently reacts with 2,2,2-trifluoroethylamine to yield N-benzoyl-N'-(2,2,2-trifluoroethyl)thiourea.

-

Hydrolysis to this compound: The benzoyl group is removed by alkaline hydrolysis to afford the final product.

Data Presentation

| Parameter | Value |

| Starting Materials | |

| 2,2,2-Trifluoroethylamine | Purity: ≥99%, Density: 1.262 g/mL at 20 °C[1][2] |

| Benzoyl Chloride | Purity: ≥99% |

| Potassium Thiocyanate | Purity: ≥99% |

| Intermediate | |

| Product Name | N-Benzoyl-N'-(2,2,2-trifluoroethyl)thiourea |

| Appearance | White to off-white solid |

| Expected Yield | 80-90% |

| Final Product | |

| Product Name | This compound |

| Molecular Formula | C₃H₅F₃N₂S |

| Molecular Weight | 158.15 g/mol |

| Appearance | White crystalline solid |

| Expected Yield | 70-85% (from the benzoylated intermediate) |

| Expected Melting Point | 135-138 °C (based on similar compounds) |

Note: Expected yields and melting points are based on typical reactions of this type and may vary.

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

2,2,2-Trifluoroethylamine

-

Benzoyl chloride

-

Potassium thiocyanate

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Ethanol

-

Deionized water

-

Hydrochloric acid

Step 1: Synthesis of N-Benzoyl-N'-(2,2,2-trifluoroethyl)thiourea

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (9.72 g, 0.1 mol) in 100 mL of anhydrous acetone.

-

Heat the mixture to a gentle reflux with stirring.

-

Slowly add benzoyl chloride (14.06 g, 0.1 mol) dropwise to the refluxing solution over 30 minutes. A white precipitate of potassium chloride will form.

-

Continue refluxing for an additional 1 hour to ensure the complete formation of benzoyl isothiocyanate.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a solution of 2,2,2-trifluoroethylamine (9.91 g, 0.1 mol, 7.85 mL) in 20 mL of anhydrous acetone.

-

Add the 2,2,2-trifluoroethylamine solution dropwise to the stirred reaction mixture containing the in situ generated benzoyl isothiocyanate. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.[3]

-

Pour the reaction mixture into 500 mL of cold water with stirring.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of water to remove any remaining salts, followed by a small amount of cold ethanol.

-

Dry the solid product, N-benzoyl-N'-(2,2,2-trifluoroethyl)thiourea, in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound

-

In a 500 mL round-bottom flask, suspend the dried N-benzoyl-N'-(2,2,2-trifluoroethyl)thiourea (from Step 1) in 200 mL of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.

Characterization

The final product should be characterized by the following methods:

-

Melting Point: Determine the melting point of the crystalline solid.

-

¹H NMR: Expected signals include a quartet for the CH₂ group coupled with the CF₃ group, a broad singlet for the NH₂ protons, and another broad singlet for the NH proton.

-

¹³C NMR: Expect a signal for the C=S carbon around 180 ppm.[4]

-

¹⁹F NMR: A triplet corresponding to the CF₃ group should be observed.

-

FT-IR: Look for characteristic N-H and C=S stretching vibrations.

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2,2,2-Trifluoroethylamine is a volatile and flammable liquid with an unpleasant odor; handle with care.[1]

-

Benzoyl chloride is corrosive and lachrymatory.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. alkalisci.com [alkalisci.com]

- 2. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]

- 3. A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethylamine, 99.5% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Notes: 1-(2,2,2-Trifluoroethyl)thiourea in the Synthesis of Bioactive Molecules

Introduction

1-(2,2,2-Trifluoroethyl)thiourea is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. The incorporation of a trifluoroethyl group can significantly enhance the pharmacological properties of a molecule.[1] The high electronegativity of fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes this compound an attractive starting material for the discovery of novel therapeutic agents.

Key Applications in Bioactive Molecule Synthesis

The primary application of this compound in the synthesis of bioactive molecules is as a precursor for the construction of heterocyclic scaffolds. One of the most prominent reactions is the Hantzsch thiazole synthesis, where it is reacted with α-haloketones to yield 2-(2,2,2-trifluoroethylamino)thiazoles. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The resulting 2-(2,2,2-trifluoroethylamino)thiazole core serves as a versatile intermediate for further functionalization. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the creation of large libraries of compounds for biological screening. The trifluoroethyl group on the exocyclic nitrogen can play a crucial role in the molecule's interaction with target enzymes or receptors, potentially leading to enhanced potency and selectivity.

Quantitative Data on Bioactive Trifluoromethyl-Thiazole Derivatives

The following table summarizes the biological activities of various trifluoromethyl-containing thiazole derivatives, illustrating the potential of molecules synthesized using this compound.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | Anticancer activity vs. A-549, Bel7402, and HCT-8 cell lines | % Inhibition at 5 µg/mL | Up to 48% | [2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer activity vs. C32 melanoma cell line | IC50 | 24.4 µM | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer activity vs. A375 melanoma cell line | IC50 | 25.4 µM | [4] |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial activity vs. E. coli | MIC | 6.25 µg/mL | [5] |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial activity vs. S. typhi | MIC | 25 µg/mL | [5] |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial activity vs. P. aeruginosa | MIC | 25 µg/mL | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-(2,2,2-Trifluoroethylamino)thiazoles

This protocol describes a generalized method for the synthesis of 2-(2,2,2-trifluoroethylamino)thiazole derivatives from this compound and an α-haloketone.

Materials:

-

This compound

-

Substituted α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol (or other suitable solvent such as acetic acid)

-

Sodium bicarbonate (optional, for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (10 mL per mmol of thiourea).

-

Addition of α-Haloketone: To the stirred solution, add the desired α-haloketone (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2,2,2-trifluoroethylamino)thiazole derivative.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Caption: Hantzsch Thiazole Synthesis Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 1-(2,2,2-Trifluoroethyl)thiourea in the Synthesis of Pharmaceutical Intermediates

Introduction